

High-Performance Liquid Chromatography (HPLC) Method for Butocarboxim Residue Analysis

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Compound of Interest		
Compound Name:	Butocarboxim	
Cat. No.:	B1668103	Get Quote

Application Note

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class, utilized in agriculture to control a variety of insect pests on crops.[1] Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for **Butocarboxim** in agricultural products.[2] This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of **Butocarboxim** residues in agricultural samples. The described method employs a post-column derivatization system and fluorescence detection, ensuring high specificity and low detection limits, making it suitable for routine monitoring and regulatory compliance.[2][3]

Principle

The method involves the extraction of **Butocarboxim** from the sample matrix using acetone.[2] The extract is then subjected to a liquid-liquid partitioning cleanup to remove interfering coextractives. Further cleanup is achieved using a solid-phase extraction (SPE) cartridge. The final determination is performed by reversed-phase HPLC. After chromatographic separation, **Butocarboxim** is hydrolyzed under alkaline conditions at an elevated temperature and then derivatized with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent



product. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.

Materials and Reagents

- Solvents: Acetone, n-hexane, dichloromethane, acetonitrile, methanol (all residue or LC grade).
- Reagents: Sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄), sodium hydroxide (NaOH), o-phthaldialdehyde (OPA), disodium tetraborate, 2-mercaptoethanol (all reagent grade).
- Analytical Standard: Butocarboxim (99% purity). A stock solution is prepared by dissolving 100 mg of Butocarboxim in 100 mL of methanol. Working standard solutions are prepared by diluting the stock solution with acetonitrile.
- Solid-Phase Extraction: Aminopropyl cartridges (500 mg, 3 mL).

Instrumentation and Chromatographic Conditions

HPLC System High-Performance Liquid Chromatograph Column Lichrospher 60 RP-Select B (or equivalent) Mobile Phase Acetonitrile:Water (25:75, v/v) Flow Rate 1.0 mL/min Injection Volume 20 μL Post-Column Reagents 0PA/2-mercaptoethanol solution (flow rate: 0.5 mL/min) Reactor Temperature 90°C Detector Fluorescence Detector Excitation Wavelength 340 nm Emission Wavelength 455 nm	Parameter	Specification
Mobile Phase Acetonitrile:Water (25:75, v/v) Flow Rate 1.0 mL/min Injection Volume 20 μL Post-Column Reagents 1. NaOH solution (flow rate: 0.5 mL/min) 2. OPA/2-mercaptoethanol solution (flow rate: 0.5 mL/min) Reactor Temperature 90°C Detector Fluorescence Detector Excitation Wavelength 340 nm	HPLC System	High-Performance Liquid Chromatograph
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Detector Fluorescence Detector Excitation Wavelength 340 nm	Post-Column Reagents	OPA/2-mercaptoethanol solution (flow rate: 0.5
Excitation Wavelength 340 nm	Reactor Temperature	90°C
	Detector	Fluorescence Detector
Emission Wavelength 455 nm	Excitation Wavelength	340 nm
	Emission Wavelength	455 nm



Method Validation Data

Parameter	Result
Linearity	The method demonstrates good linearity over the tested concentration range.
Recovery	81.9% - 82.6% in radishes (spiked at 0.1-0.3 ppm) 82.5% in bamboo sprouts (spiked at 0.2 ppm)
Limit of Detection (LOD)	0.05 ppm
Limit of Quantification (LOQ)	Typically calculated as 3x the LOD.
Precision	Coefficient of Variation (CV) of 3.5% - 9.0% for radishes and 4.4% for bamboo sprouts.

Experimental Protocol Sample Preparation and Extraction

- Homogenization: Weigh a representative portion of the agricultural sample (e.g., 20 g of radish or bamboo sprout) and homogenize it.
- Extraction: Transfer the homogenized sample to a blender jar, add 100 mL of acetone, and blend at high speed for 2 minutes.
- Filtration: Filter the extract through suction filtration.
- Concentration: Concentrate the filtrate to approximately 10 mL using a vacuum rotary evaporator at 35-40°C.

Liquid-Liquid Partitioning Cleanup

- Salting Out: Transfer the concentrated extract to a separatory funnel and add 50 mL of 10% sodium chloride solution.
- Hexane Wash: Partition the aqueous phase with 30 mL of n-hexane to remove nonpolar interferences. Discard the n-hexane layer.



- Dichloromethane Extraction: Extract the aqueous phase twice with 70 mL portions of dichloromethane.
- Drying and Evaporation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum at 35-40°C.

Solid-Phase Extraction (SPE) Cleanup

- Cartridge Conditioning: Condition an aminopropyl SPE cartridge by rinsing with 5 mL of dichloromethane.
- Sample Loading: Dissolve the residue from the previous step in 2 mL of dichloromethane and apply it to the conditioned cartridge.
- Elution: Elute the cartridge with 10 mL of dichloromethane.
- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Dissolve the final residue in 1 mL of acetonitrile and filter through a 0.45 μm nylon membrane filter prior to HPLC analysis.

HPLC Analysis

- Injection: Inject 20 μL of the prepared sample extract into the HPLC system.
- Chromatographic Run: Run the HPLC analysis according to the conditions specified in the table above.
- Data Acquisition: Monitor the fluorescence signal at the specified excitation and emission wavelengths.
- Quantification: Identify and quantify the **Butocarboxim** peak based on the retention time and peak area of the analytical standard.

Experimental Workflow





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Caption: Workflow for **Butocarboxim** residue analysis.

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